5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O2/c14-10-5-7(6-19-11(10)15)12(21)20-8-1-3-9(4-2-8)22-13(16,17)18/h1-6H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLCSPYWHZPHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(N=C2)Cl)Cl)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
Medicinal Applications
- Anticancer Activity :
- Antimicrobial Properties :
- Inflammatory Diseases :
Agricultural Applications
- Pesticidal Activity :
- Herbicide Development :
Case Studies and Research Findings
- A study highlighted the synthesis and biological evaluation of various pyridine derivatives, including this compound. This research focused on the structure-activity relationship (SAR) to optimize the compound's efficacy against cancer cell lines .
- Another investigation assessed the compound's ability to inhibit certain enzymes linked to microbial resistance, showcasing its potential as a novel antimicrobial agent .
Data Tables
| Application Area | Potential Benefits | Mechanism of Action |
|---|---|---|
| Anticancer | Inhibits tumor growth | Kinase inhibition |
| Antimicrobial | Effective against pathogens | Disruption of cell wall synthesis |
| Inflammatory Diseases | Modulates inflammation | Inhibition of inflammatory mediators |
| Agricultural | Pest control | Inhibition of metabolic processes |
Mechanism of Action
The mechanism of action of 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,3-dichloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with similar structural features.
4-(trifluoromethoxy)phenyl derivatives: Compounds with the trifluoromethoxyphenyl group but different core structures
Uniqueness
5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of both chlorine and trifluoromethoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5,6-Dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a pyridine ring substituted with dichloro and trifluoromethoxy groups. Its molecular formula is .
Research has indicated that compounds with similar structures exhibit various mechanisms of action, particularly in modulating neurotransmitter receptors and inhibiting specific enzymes. The trifluoromethoxy group is known to enhance lipophilicity and can influence the binding affinity to biological targets.
2. Antitumor Activity
Some derivatives of pyridine carboxamides have been investigated for their antitumor properties. In vitro assays have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a related compound demonstrated an IC50 value of 700 nM against leukemia cell lines .
3. Enzyme Inhibition
The compound's structural features may allow it to act as an inhibitor for certain enzymes involved in metabolic pathways. Research on similar compounds indicates that modifications in the substituents can significantly alter inhibitory potency against enzymes like fibroblast growth factor receptor tyrosine kinases .
Case Study 1: Nicotinic Receptor Modulation
In a study examining the effects of various arylpyridine derivatives on α7 nAChRs, it was found that specific substitutions could dramatically enhance receptor modulation. The study reported EC50 values ranging from 0.14 µM to 2.5 µM for different derivatives, suggesting that the trifluoromethoxy substitution could similarly enhance activity in our compound .
Case Study 2: Antitumor Efficacy
Another investigation focused on the antitumor efficacy of pyridine derivatives showed promising results where certain compounds exhibited significant cytotoxic effects on cancer cells at low concentrations (IC50 values as low as 900 nM). These findings indicate a potential therapeutic application for compounds similar to this compound in oncology .
Data Tables
| Biological Activity | Compound | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antitumor | Similar Compound A | 700 | Apoptosis Induction |
| nAChR Modulation | Similar Compound B | 140 | Allosteric Modulator |
| Enzyme Inhibition | Similar Compound C | 900 | Tyrosine Kinase Inhibition |
Q & A
Q. What are the critical synthetic steps and intermediates for 5,6-dichloro-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide?
The synthesis typically involves:
- Halogenation of the pyridine core to introduce chlorine atoms at positions 5 and 6.
- Coupling reactions (e.g., amide bond formation) between the pyridine-3-carboxylic acid derivative and the 4-(trifluoromethoxy)aniline moiety. Key intermediates include the chlorinated pyridine precursor and the activated acid chloride or ester for amidation. Reaction conditions (e.g., temperature, catalysts like DCC/DMAP for amide coupling, and solvents such as DMF or THF) significantly influence yield and purity .
Q. Which spectroscopic and chromatographic methods are essential for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and aromatic ring integrity.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=O stretch of the carboxamide at ~1650 cm⁻¹).
- HPLC/Purity Analysis: Ensures >95% purity via reverse-phase chromatography with UV detection .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
Based on structural analogs (e.g., pyridine/pyrimidine carboxamides), potential targets include:
- Kinase inhibition (e.g., JAK2, EGFR) due to the trifluoromethoxy group enhancing hydrophobic binding.
- Antimicrobial activity via disruption of bacterial membrane proteins.
- Anti-inflammatory effects through modulation of COX-2 or NF-κB pathways. Target validation requires enzyme assays (e.g., IC₅₀ determination) and cellular models .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, solvent polarity, stoichiometry). For example, elevated temperatures (>80°C) may promote hydrolysis of the trifluoromethoxy group, necessitating milder conditions.
- In Situ Monitoring: Employ techniques like FTIR or Raman spectroscopy to track reaction progress and intermediate stability.
- Catalyst Screening: Transition-metal catalysts (e.g., Pd for coupling reactions) or organocatalysts (e.g., DMAP) can improve selectivity .
Q. How to resolve contradictions in reported biological activity data across studies?
- Meta-Analysis: Compare datasets using standardized assays (e.g., uniform cell lines, IC₅₀ protocols). Discrepancies may arise from variations in cell permeability or off-target effects.
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing Cl with F) to isolate contributing factors.
- Computational Docking: Molecular dynamics simulations can predict binding affinities to reconcile divergent experimental results .
Q. What computational strategies predict metabolic stability and toxicity profiles?
- ADMET Modeling: Tools like SwissADME or ProTox-II assess solubility, cytochrome P450 interactions, and hepatotoxicity. The trifluoromethoxy group may reduce metabolic degradation but increase lipophilicity-related toxicity.
- Quantum Mechanical Calculations: Evaluate electron-density maps to identify reactive sites prone to oxidation or hydrolysis.
- Machine Learning: Train models on carboxamide datasets to forecast in vivo half-life and clearance rates .
Q. How to design experiments for analyzing degradation products under varying pH conditions?
- Forced Degradation Studies: Expose the compound to acidic (pH 1-3), neutral (pH 7), and alkaline (pH 10-12) conditions at 40–60°C.
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolysis of the carboxamide to carboxylic acid).
- Kinetic Modeling: Use Arrhenius equations to predict shelf-life and storage requirements .
Methodological Resources
- Experimental Design: Leverage DoE frameworks (e.g., Box-Behnken) to minimize trial-and-error approaches .
- Data Analysis: Apply multivariate statistics (e.g., PCA) to disentangle complex biological or chemical datasets .
- Synthesis Protocols: Reference validated methods for halogenation and amidation from pyridine-based analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
